N'-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride
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Overview
Description
N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10N2O3S. It is known for its unique structure, which includes a methanesulfonyl group and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-methanesulfonylbenzonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-methylsulfonylbenzene-1-carboximidamide
- N’-hydroxy-4-ethylsulfonylbenzene-1-carboximidamide
- N’-hydroxy-4-propylsulfonylbenzene-1-carboximidamide
Uniqueness
N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher reactivity in certain chemical reactions and a broader range of applications in scientific research .
Properties
Molecular Formula |
C8H11ClN2O3S |
---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
InChI Key |
ZATICYNBNOCGEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl |
Origin of Product |
United States |
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